molecular formula C16H17O4- B14624890 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate CAS No. 56007-93-3

2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate

Cat. No.: B14624890
CAS No.: 56007-93-3
M. Wt: 273.30 g/mol
InChI Key: BMCWHCYYKOEXDV-UHFFFAOYSA-M
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Description

2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate is a benzoate ester derivative characterized by an oct-1-yn-4-yloxy carbonyl substituent at the 2-position of the benzene ring. The compound features a terminal alkyne group within the octynyl chain, which confers unique electronic and steric properties. The alkyne moiety may influence metabolic stability and interactions with biological targets, distinguishing it from other benzoate esters with aryloxy or heterocyclic substituents.

Properties

CAS No.

56007-93-3

Molecular Formula

C16H17O4-

Molecular Weight

273.30 g/mol

IUPAC Name

2-oct-1-yn-4-yloxycarbonylbenzoate

InChI

InChI=1S/C16H18O4/c1-3-5-9-12(8-4-2)20-16(19)14-11-7-6-10-13(14)15(17)18/h2,6-7,10-12H,3,5,8-9H2,1H3,(H,17,18)/p-1

InChI Key

BMCWHCYYKOEXDV-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC#C)OC(=O)C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate typically involves the esterification reaction between benzoic acid and oct-1-yn-4-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols corresponding to the ester group.

    Substitution: Amides or other ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the electronic and steric properties of the ester and alkyne groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Esters

The following table compares 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate with analogous compounds, focusing on substituent chemistry and reported applications:

Compound Name Substituent at 2-Position Primary Use Key Structural Features
This compound Oct-1-yn-4-yloxy carbonyl Not explicitly reported Terminal alkyne in octynyl chain; high lipophilicity potential
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate 4,6-Dimethoxy-2-pyrimidinyloxy and methoxyiminoethyl groups Herbicide (pyriminobac-methyl) Heterocyclic pyrimidine ring; iminoether group enhances target binding
Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate 3-Chloro-5-(trifluoromethyl)-2-pyridinyloxy phenoxypropanoate Herbicide (haloxyfop methyl) Pyridine ring with electron-withdrawing groups; phenoxypropanoate backbone
Ethyl 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate Sulfonylurea-linked 4-chloro-6-methoxy-2-pyrimidinylamino group Herbicide (chlorimuron ethyl) Sulfonylurea bridge; chloro-methoxy pyrimidine for ALS enzyme inhibition
Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate 2,4-Dichlorophenoxy phenoxypropanoate Herbicide (diclofop-methyl) Dichlorinated phenoxy group; propanoate ester for lipid solubility

Key Structural and Functional Differences:

Substituent Complexity: The target compound’s octynyloxy carbonyl group introduces a linear alkyne chain, likely enhancing lipophilicity and membrane permeability compared to aryloxy or heterocyclic substituents in analogs like pyriminobac-methyl or haloxyfop-methyl . Sulfonylurea-containing analogs (e.g., chlorimuron ethyl) exhibit distinct modes of action (e.g., acetolactate synthase inhibition) due to their urea bridges, which are absent in the alkyne-substituted compound .

Electronic Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in haloxyfop-methyl) improve herbicide activity by stabilizing reactive intermediates. The alkyne in the target compound may instead act as a hydrogen bond acceptor or participate in click chemistry for targeted delivery .

Metabolic Stability: Esters with heterocyclic substituents (e.g., pyrimidine in pyriminobac-methyl) are often designed for slow hydrolysis, prolonging activity. The alkyne group in the target compound could either resist degradation or serve as a metabolic hotspot, depending on enzymatic environments .

Research Findings and Implications

  • Synthetic Versatility : The terminal alkyne allows for modular functionalization via Huisgen cycloaddition, a feature absent in most commercial benzoate esters, enabling tailored derivatization for specific targets .
  • Environmental Impact : Unlike chlorinated analogs (e.g., diclofop-methyl), the alkyne group may reduce persistence in soil, though this requires empirical validation .

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